molecular formula C10H7F3N2O2 B6224479 methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate CAS No. 2763760-38-7

methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate

Cat. No.: B6224479
CAS No.: 2763760-38-7
M. Wt: 244.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the reaction of 1H-indazole-3-carboxylic acid with trifluoromethylating agents. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(trifluoromethyl)-1H-pyrazole-3-carboxylate
  • Methyl 1-(trifluoromethyl)-1H-benzimidazole-3-carboxylate
  • Methyl 1-(trifluoromethyl)-1H-quinazoline-3-carboxylate

Uniqueness

Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate is unique due to its indazole core structure, which imparts distinct biological activities compared to other similar compounds. The presence of the trifluoromethyl group further enhances its chemical stability and biological efficacy, making it a valuable compound for various applications .

Properties

CAS No.

2763760-38-7

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.